Iodotrifluoromethane

Fire Suppression Environmental Compliance Refrigerants

Iodotrifluoromethane (CF3I) uniquely combines ultra-low GWP (1) and ODP (<0.0001) with versatile reactivity—its weak C-I bond (BDE ~54.3 kcal/mol) enables mild radical, nucleophilic, or electrophilic trifluoromethylation, while drop-in replacement of Halon 1301, SF6, and PFCs meets Montreal Protocol mandates. A single bulk CF3I source consolidates fire suppression, plasma etching, dielectric insulation, and medicinal chemistry SAR workflows, outperforming niche reagents and high-GWP alternatives.

Molecular Formula CF3I
Molecular Weight 195.91 g/mol
CAS No. 2314-97-8
Cat. No. B1198407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodotrifluoromethane
CAS2314-97-8
SynonymsC-F3-I
iodotrifluoromethane
trifluoroiodomethane
Molecular FormulaCF3I
Molecular Weight195.91 g/mol
Structural Identifiers
SMILESC(F)(F)(F)I
InChIInChI=1S/CF3I/c2-1(3,4)5
InChIKeyVPAYJEUHKVESSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoroiodomethane (CF3I, CAS 2314-97-8) for Specialized Chemical Synthesis and Industrial Gas Applications


Trifluoroiodomethane (CF3I), a colorless gas with a boiling point of -22.5 °C, is a halocarbon compound utilized as a trifluoromethylating agent in organic synthesis [1] and as a functional fluid in fire suppression [2], plasma etching [3], and dielectric insulation [4]. Its performance in these applications is governed by a weak C-I bond (bond dissociation energy: ~54.3 kcal/mol [5]) that facilitates the generation of trifluoromethyl radicals under mild conditions, and by its exceptionally low environmental impact profile, characterized by an Ozone Depletion Potential (ODP) of <0.0001 and a Global Warming Potential (GWP) of 1 [2].

Why Trifluoroiodomethane (CF3I) Cannot Be Simply Substituted by Other Trifluoromethylating Agents or Halocarbons


Trifluoroiodomethane occupies a unique position across multiple applications due to a convergence of properties not found in its closest analogs. In chemical synthesis, its ability to act as a source of nucleophilic, electrophilic, or radical trifluoromethyl species under mild, tunable conditions [1] contrasts sharply with reagents like TMSCF3 (strictly nucleophilic) or Togni's reagent (strictly electrophilic), which limits their utility in complex, multi-step syntheses. In industrial applications, the combination of a GWP of 1, an ODP of <0.0001, and an atmospheric lifetime of <1.2 days [2] is unmatched by alternatives like CF3Br (high ODP), HFC-227ea (GWP ~3220), or SF6 (GWP ~23,500), making CF3I a critical drop-in replacement where regulatory compliance and performance must be balanced [3]. Simply substituting a different halocarbon or trifluoromethylating agent will fundamentally alter the reaction mechanism, environmental footprint, or device-level performance, as quantified in Section 3.

Quantitative Evidence Guide for Trifluoroiodomethane (CF3I) Differentiation


Environmental Impact: GWP and ODP of CF3I vs. Halon 1301 (CF3Br) and HFC-227ea

Trifluoroiodomethane (CF3I) offers a dramatically reduced environmental footprint compared to the legacy fire suppressant Halon 1301 (CF3Br) and the current alternative HFC-227ea. Its Ozone Depletion Potential (ODP) is less than 0.0001, effectively zero, and its Global Warming Potential (GWP) is 1, with an atmospheric lifetime of less than 1.2 days [1]. In contrast, Halon 1301 has a high ODP, and HFC-227ea, while having an ODP of 0, possesses a GWP of 3220 [2].

Fire Suppression Environmental Compliance Refrigerants

Fire Suppression Efficiency: Extinguishing Concentration of CF3I vs. HFC-227ea

In a direct comparison of extinguishing concentration using a heptane cup burner, pure CF3I demonstrated an extinction concentration of 3.36 ± 0.13% by volume in air [1]. This is significantly lower than the 7-8% by volume required for HFC-227ea (class A and B/C fires, respectively, under standard UL 1058 test conditions) [2].

Fire Suppression Aerospace Safety Engineering

Plasma Etching Performance: Selectivity and Damage Reduction vs. CF4

In a direct comparative study of plasma etching for porous low-k (SiOC, k=2.6) films, CF3I plasma demonstrated a higher etching selectivity of SiOC to ArF photoresist compared to conventional CF4 plasma [1]. This resulted in an increased remaining resist thickness and suppressed line edge roughness (LER). Furthermore, CF3I plasma caused significantly less damage to the low-k film; the increase in the dielectric constant (k-value) was suppressed compared to CF4 plasma due to lower UV light intensity in the CF3I discharge [1].

Semiconductor Manufacturing Plasma Etching Low-k Dielectrics

Plasma Etching: Global Warming Potential (GWP) Comparison of CF3I vs. CF4 and C4F8

CF3I presents a dramatic reduction in Global Warming Potential (GWP) compared to conventional perfluorocarbon (PFC) etching gases. CF3I has a GWP of 1.0, whereas CF4 has a GWP of 6500 and C4F8 has a GWP of 8700 [1].

Semiconductor Manufacturing Environmental Sustainability Process Gas Selection

Dielectric Strength: CF3I-CO2 Mixture Performance vs. SF6

As a potential substitute for the high-GWP gas SF6 (GWP ~23,500) in electrical insulation applications, a 30% CF3I / 70% CO2 gas mixture was found to have a dielectric strength approximately 0.75 to 0.80 times that of pure SF6 [1]. While not a 1:1 replacement, this performance level is considered a viable trade-off given the massive reduction in environmental impact.

High-Voltage Engineering Gas-Insulated Switchgear (GIS) Dielectric Gas

Synthetic Versatility: Nucleophilic Trifluoromethylation Yields vs. TMSCF3 (Ruppert-Prakash)

While TMSCF3 is a widely used reagent for nucleophilic trifluoromethylation, its cost and air-sensitivity can be limiting. A method using CF3I and tetrakis(dimethylamino)ethylene (TDAE) under photochemical conditions at -20 °C enables nucleophilic trifluoromethylation of aldehydes and ketones with yields up to 95% [1]. This method is presented as a simpler and more cost-effective alternative to the TMSCF3 route, demonstrating that CF3I can achieve comparable high yields in nucleophilic applications despite its more common use as a radical source.

Organic Synthesis Trifluoromethylation Pharmaceutical Intermediates

Key Application Scenarios for Trifluoroiodomethane (CF3I) Driven by Quantitative Differentiation


Aerospace and Marine Fire Suppression Systems (Halon 1301 Replacement)

This is the primary, regulatory-driven application for CF3I. With an ODP of <0.0001 and a GWP of 1 [1], CF3I meets the environmental mandates of the Montreal Protocol and its amendments for phasing out Halon 1301. Its extinguishing concentration of 3.36 ± 0.13% vol. [2] is significantly lower than alternatives like HFC-227ea (7-8%) [3], enabling lighter and more compact suppression systems. This weight/space advantage is critical for aircraft engine nacelles, cargo bays, and military vehicle crew compartments where every kilogram saved translates to fuel efficiency or increased payload capacity.

Advanced Semiconductor Plasma Etching for Low-k Dielectrics

CF3I is a strategic choice for plasma etching of next-generation, porous low-k dielectric films in semiconductor back-end-of-line (BEOL) processes. Its GWP of 1 [4] offers a >99% reduction in greenhouse gas emissions compared to standard PFC gases like CF4 (GWP 6500) or C4F8 (GWP 8700) [4]. Beyond environmental compliance, CF3I plasma provides superior etch selectivity of SiOC to photoresist and significantly reduced UV-induced film damage (suppressed k-value increase) compared to CF4 [4]. This combination of sustainability and improved device-level performance (lower LER, preserved dielectric properties) makes it a compelling choice for manufacturing nodes where process control and corporate ESG goals are equally prioritized.

Radical Trifluoromethylation in Pharmaceutical and Agrochemical Synthesis

For process chemists developing scalable syntheses of CF3-containing bioactive molecules, CF3I is a cost-effective and versatile radical trifluoromethyl source. Its weak C-I bond (BDE ~54.3 kcal/mol) [5] allows for facile radical generation under mild visible-light photoredox or thermal conditions, enabling late-stage functionalization of complex substrates. Unlike expensive, specialized electrophilic reagents (e.g., Togni's reagent), CF3I can also be adapted for nucleophilic chemistry, achieving yields up to 95% [6]. This versatility makes CF3I a strategic procurement choice for medicinal chemistry groups requiring a single, bulk CF3 source for exploring diverse reaction manifolds in structure-activity relationship (SAR) studies.

Development of Eco-Friendly Gas-Insulated Switchgear (GIS) and Circuit Breakers

Electrical equipment manufacturers seeking to replace SF6, a potent greenhouse gas (GWP ~23,500), are actively developing gas mixtures based on CF3I. A 30% CF3I / 70% CO2 mixture provides a dielectric strength of 0.75-0.80 times that of pure SF6 [7], a performance level that is viable for medium-voltage switchgear. The use of CF3I mixtures allows for a reduction in the environmental footprint of new installations by over 99.9% while maintaining reliable operation and manageable equipment dimensions, avoiding the costly and complex engineering required for pure high-pressure CO2 or nitrogen systems. This application is driven by both voluntary corporate sustainability targets and anticipated regulatory restrictions on SF6.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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